N-{2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoyl}norvaline
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Overview
Description
N-{2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoyl}norvaline is a synthetic compound that belongs to the class of coumarin derivatives Coumarins are a group of aromatic organic compounds that have a wide range of biological activities and are used in various fields such as medicine, agriculture, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoyl}norvaline involves several steps. One common method includes the reaction of 7-hydroxy-4-propylcoumarin with 2-bromo-2-methylpropanoic acid in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with norvaline in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity .
Chemical Reactions Analysis
Types of Reactions
N-{2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoyl}norvaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) and nitric acid (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols .
Scientific Research Applications
N-{2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoyl}norvaline has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoyl}norvaline involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit bacterial DNA gyrase, contributing to its antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
- N-{2-[(7-methyl-2-oxo-4-propyl-2H-chromen-5-yl)oxy]propanoyl}-beta-alanine
- N-substituted 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide
Uniqueness
N-{2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoyl}norvaline is unique due to its specific structure, which imparts distinct biological activities and chemical reactivity. Its combination of a coumarin moiety with norvaline makes it a versatile compound for various applications .
Properties
Molecular Formula |
C20H25NO6 |
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Molecular Weight |
375.4 g/mol |
IUPAC Name |
2-[2-(2-oxo-4-propylchromen-7-yl)oxypropanoylamino]pentanoic acid |
InChI |
InChI=1S/C20H25NO6/c1-4-6-13-10-18(22)27-17-11-14(8-9-15(13)17)26-12(3)19(23)21-16(7-5-2)20(24)25/h8-12,16H,4-7H2,1-3H3,(H,21,23)(H,24,25) |
InChI Key |
FUZDNNDXMUGHAC-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C=CC(=C2)OC(C)C(=O)NC(CCC)C(=O)O |
Origin of Product |
United States |
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